Thiobuscaline

Description

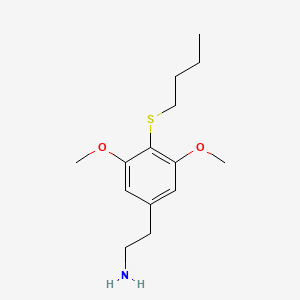

Structure

3D Structure

Properties

CAS No. |

90109-57-2 |

|---|---|

Molecular Formula |

C14H23NO2S |

Molecular Weight |

269.40 g/mol |

IUPAC Name |

2-(4-butylsulfanyl-3,5-dimethoxyphenyl)ethanamine |

InChI |

InChI=1S/C14H23NO2S/c1-4-5-8-18-14-12(16-2)9-11(6-7-15)10-13(14)17-3/h9-10H,4-8,15H2,1-3H3 |

InChI Key |

CPNWMHCBHUXITO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=C(C=C(C=C1OC)CCN)OC |

Origin of Product |

United States |

Foundational & Exploratory

Thiobuscaline: A Technical Guide to its Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

Thiobuscaline (3,5-dimethoxy-4-butylthiophenethylamine) is a lesser-known psychedelic compound first synthesized by Alexander Shulgin.[1] As an analogue of buscaline and a member of the substituted phenethylamine class, its mechanism of action is presumed to be similar to that of other psychedelic phenethylamines. This guide synthesizes the available structural information and the well-established pharmacology of related compounds to propose a hypothesized mechanism of action for this compound, focusing on the serotonin 5-HT₂A receptor. Due to a lack of specific experimental data for this compound, this document also provides detailed, representative experimental protocols for the characterization of such compounds and presents data tables and visualizations to guide future research.

Introduction

This compound is a synthetic phenethylamine and a structural analogue of buscaline.[1] While its synthesis and basic chemical properties are documented, there is a significant gap in the scientific literature regarding its pharmacological profile, metabolism, and toxicity.[1] Substituted phenethylamines are a broad class of psychoactive compounds with diverse mechanisms of action, including stimulant, entactogen, and hallucinogenic effects.[2][3] Many psychedelic phenethylamines exert their effects primarily through agonism at the serotonin 5-HT₂A receptor.[4][5][6] This guide will operate on the well-supported hypothesis that this compound's primary mechanism of action is as a serotonin 5-HT₂A receptor agonist.

Chemical Structure and Properties

-

IUPAC Name: 2-[4-(Butylsulfanyl)-3,5-dimethoxyphenyl]ethan-1-amine[1]

-

Chemical Formula: C₁₄H₂₃NO₂S[1]

-

Molar Mass: 269.40 g·mol⁻¹[1]

-

Structure:

-

Phenethylamine backbone

-

Methoxy groups at the 3 and 5 positions of the phenyl ring

-

A butylthio group at the 4 position of the phenyl ring

-

Hypothesized Mechanism of Action: Serotonin 5-HT₂A Receptor Agonism

The primary hypothesized mechanism of action for this compound is agonism at the serotonin 5-HT₂A receptor. This hypothesis is based on the structure-activity relationships (SAR) of a wide range of psychedelic phenethylamines.[5][7][8]

The Serotonin 5-HT₂A Receptor

The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that is widely distributed in the central nervous system.[6][9] It is coupled to the Gq/11 signaling pathway.[6] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[10]

-

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores.[10]

-

DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

This signaling cascade ultimately leads to the modulation of neuronal excitability and gene expression, which are thought to underlie the psychedelic effects of 5-HT₂A agonists.

Signaling Pathway Diagram

Caption: Hypothesized 5-HT₂A receptor signaling pathway for this compound.

Quantitative Data

As of the date of this document, no specific quantitative pharmacological data for this compound has been published in the peer-reviewed scientific literature. The following tables are presented as a template for the types of data that would be generated through the experimental protocols outlined in the subsequent section. For illustrative purposes, representative data for the well-characterized 5-HT₂A agonist DOI (2,5-dimethoxy-4-iodoamphetamine) may be included where available.

Table 1: Receptor Binding Affinities (Ki)

| Compound | Receptor | Radioligand | Ki (nM) | Reference |

| This compound | 5-HT₂A | [³H]ketanserin | N/A | - |

| This compound | 5-HT₂C | [³H]mesulergine | N/A | - |

| This compound | D₂ | [³H]spiperone | N/A | - |

| This compound | α₁ₐ | [³H]prazosin | N/A | - |

| DOI | 5-HT₂A | [³H]ketanserin | ~0.7 | [11] |

Table 2: Functional Potency and Efficacy

| Compound | Assay | Receptor | Parameter | Value | Reference |

| This compound | Calcium Flux | 5-HT₂A | EC₅₀ (nM) | N/A | - |

| This compound | Calcium Flux | 5-HT₂A | Eₘₐₓ (%) | N/A | - |

| This compound | IP₁ Accumulation | 5-HT₂A | EC₅₀ (nM) | N/A | - |

| This compound | IP₁ Accumulation | 5-HT₂A | Eₘₐₓ (%) | N/A | - |

| DOI | Calcium Flux | 5-HT₂A | EC₅₀ (nM) | ~1-10 | [12] |

Experimental Protocols

The following are detailed, representative protocols for the in vitro characterization of a novel phenethylamine like this compound.

Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound for the 5-HT₂A receptor.[10][11]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human 5-HT₂A receptor.

Materials:

-

Membrane homogenates from cells stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 or HEK293 cells).[13]

-

[³H]ketanserin (radioligand).

-

Serotonin (5-HT) or a known high-affinity antagonist (e.g., spiperone) for determining non-specific binding.

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]ketanserin (typically at its Kd value), and varying concentrations of this compound.

-

For total binding, omit the this compound.

-

For non-specific binding, add a high concentration of serotonin or spiperone.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity on the filters using a microplate scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a radioligand binding assay.

Inositol Monophosphate (IP₁) Accumulation Assay

This protocol measures the accumulation of IP₁, a stable metabolite of IP₃, as an indicator of Gq-coupled receptor activation.[14][15][16][17][18]

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the human 5-HT₂A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT₂A receptor.

-

Cell culture medium.

-

Stimulation buffer containing lithium chloride (LiCl) to inhibit the degradation of IP₁.

-

This compound hydrochloride.

-

A reference agonist (e.g., serotonin).

-

A commercially available HTRF IP-One assay kit (containing IP₁-d2 and anti-IP₁-cryptate).

-

A microplate reader capable of HTRF detection.

Procedure:

-

Plate the cells in a 96-well plate and grow to confluence.

-

Remove the culture medium and add the stimulation buffer containing varying concentrations of this compound or the reference agonist.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lyse the cells and add the HTRF reagents (IP₁-d2 and anti-IP₁-cryptate).

-

Incubate for 60 minutes at room temperature to allow for the competitive binding of cellular IP₁ and IP₁-d2 to the antibody.

-

Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

Data Analysis:

-

Calculate the ratio of the two emission wavelengths. A decrease in the HTRF signal ratio corresponds to an increase in cellular IP₁ accumulation.

-

Plot the HTRF ratio as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response relative to the reference agonist).

Calcium Flux Assay

This protocol measures the transient increase in intracellular calcium concentration following Gq-coupled receptor activation.[12][19][20][21][22]

Objective: To provide an alternative or complementary measure of the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the human 5-HT₂A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT₂A receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

This compound hydrochloride.

-

A reference agonist (e.g., serotonin).

-

A fluorescence plate reader with an integrated fluid-handling system.

Procedure:

-

Plate the cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with the calcium-sensitive dye by incubating them with the dye in assay buffer.

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence reader and begin baseline fluorescence measurements.

-

Using the integrated fluid-handling system, inject varying concentrations of this compound or the reference agonist into the wells.

-

Immediately begin kinetic fluorescence readings to capture the transient increase in intracellular calcium.

Data Analysis:

-

Determine the peak fluorescence intensity for each concentration of the test compound.

-

Plot the peak fluorescence (or the change from baseline) as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. psychonautwiki.org [psychonautwiki.org]

- 4. Chemistry and Structure-Activity Relationships of Psychedelics. | Semantic Scholar [semanticscholar.org]

- 5. Chemistry and Structure-Activity Relationships of Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of the 5-HT2A receptor in the locomotor hyperactivity produced by phenylalkylamine hallucinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor [biomolther.org]

- 8. researchgate.net [researchgate.net]

- 9. reprocell.com [reprocell.com]

- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. reactionbiology.com [reactionbiology.com]

- 14. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 15. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]

- 17. bmglabtech.com [bmglabtech.com]

- 18. researchgate.net [researchgate.net]

- 19. bu.edu [bu.edu]

- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 22. ucl.ac.uk [ucl.ac.uk]

The Enigmatic Profile of Thiobuscaline: A Technical Primer for Psychedelic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological data on Thiobuscaline is exceptionally scarce.[1] This document, therefore, presents a hypothetical pharmacological profile based on its structural similarity to other psychedelic phenethylamines, such as mescaline and buscaline. The experimental protocols and data presented are illustrative of the standard methodologies used in the characterization of novel psychoactive compounds and should not be considered as established findings for this compound.

Introduction

This compound (3,5-dimethoxy-4-butylthiophenethylamine) is a lesser-known psychedelic compound and an analog of buscaline.[1] First synthesized by Alexander Shulgin, its human dosage is reported to be in the range of 60-120 mg with a duration of action of approximately 8 hours.[1] As a member of the substituted phenethylamine class, its psychoactive effects are presumed to be mediated primarily through interaction with the serotonin 2A (5-HT2A) receptor, a key target for classic psychedelics.[2][3] This guide provides a speculative yet technically grounded overview of what its pharmacological profile might entail and the experimental approaches required to elucidate it.

Hypothetical Pharmacological Profile

Based on its chemical structure and the known pharmacology of related phenethylamines, this compound is likely a potent agonist at the 5-HT2A receptor. Its activity at other serotonin receptors (e.g., 5-HT1A, 5-HT2C) and monoamine transporters remains to be determined but would be a critical component of a full pharmacological workup.

Receptor Binding Affinity

The binding affinity of a compound for its receptor is a measure of how tightly it binds. This is typically determined through competitive radioligand binding assays and expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity.

Table 1: Hypothetical Receptor Binding Profile of this compound

| Receptor Target | Hypothetical Kᵢ (nM) | Radioligand | Cell Line |

| 5-HT₂ₐ | 50 | [³H]Ketanserin | HEK293 |

| 5-HT₂ₒ | 250 | [³H]Mesulergine | CHO-K1 |

| 5-HT₁ₐ | 800 | [³H]8-OH-DPAT | HeLa |

| SERT | >10,000 | [³H]Citalopram | HEK293 |

| DAT | >10,000 | [³H]WIN 35,428 | HEK293 |

| NET | >10,000 | [³H]Nisoxetine | HEK293 |

Functional Activity

Functional assays measure the biological response elicited by a compound upon binding to its receptor. For G-protein coupled receptors like the 5-HT2A receptor, this is often quantified by measuring the production of second messengers, such as inositol phosphates (IP) or calcium mobilization. The potency of a compound is expressed as the half-maximal effective concentration (EC50), while its efficacy is the maximal response it can produce relative to the endogenous ligand (e.g., serotonin).

Table 2: Hypothetical Functional Activity of this compound

| Assay Type | Receptor | Hypothetical EC₅₀ (nM) | Efficacy (% of Serotonin) |

| Calcium Mobilization | 5-HT₂ₐ | 120 | 85% |

| Inositol Phosphate Accumulation | 5-HT₂ₐ | 150 | 90% |

| CRE-Luciferase Reporter | 5-HT₁ₐ | >1,000 | Not Determined |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to determine the pharmacological profile of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for various receptor targets.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., HEK293 cells for 5-HT2A) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]Ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow for competitive binding to reach equilibrium.

-

Separation: The bound and unbound radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

Objective: To determine the functional potency and efficacy of this compound at Gq-coupled receptors like 5-HT2A.

Methodology:

-

Cell Culture: Cells expressing the 5-HT2A receptor are plated in a 96-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Signal Detection: The fluorescence intensity is measured over time using a plate reader capable of kinetic reads. An increase in fluorescence indicates an increase in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve, from which the EC50 and Emax (maximum effect) are calculated.

Visualizations

Signaling Pathway of a Psychedelic at the 5-HT2A Receptor

Caption: Hypothetical 5-HT2A receptor signaling cascade initiated by this compound.

Experimental Workflow for Pharmacological Characterization

Caption: Standard workflow for characterizing a novel psychedelic compound.

Conclusion

While the pharmacological profile of this compound remains to be formally elucidated, its structural characteristics strongly suggest activity as a 5-HT2A receptor agonist. The technical guide provided here outlines a hypothetical profile and the established experimental methodologies required to confirm and expand upon this. Further research into this compound and related compounds is essential for a comprehensive understanding of their therapeutic potential and mechanisms of action. A thorough in vitro and in vivo characterization will be necessary to move this compound from the realm of speculative pharmacology to a well-defined research tool or potential therapeutic agent.

References

Thiobuscaline Receptor Binding Affinity: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Thiobuscaline is a lesser-known psychedelic phenethylamine derivative. As of this writing, there is a significant lack of published pharmacological data, including specific receptor binding affinities and detailed experimental protocols for this compound. This guide, therefore, provides a comprehensive overview of the anticipated receptor binding profile of this compound based on structurally related compounds, primarily other substituted phenethylamines. The experimental protocols and signaling pathways described are general methodologies widely used in the field of pharmacology for characterizing the receptor binding of novel psychoactive compounds.

Introduction

This compound (3,5-dimethoxy-4-butylthiophenethylamine) is a synthetic phenethylamine and an analog of buscaline. First synthesized by Alexander Shulgin, it is structurally related to other psychedelic phenethylamines known to interact with the central nervous system.[1] Due to the scarcity of direct research on this compound, this document serves as a predictive guide to its likely pharmacological targets and the methodologies required for its characterization. The core focus will be on the serotonin receptor family, the primary target for many psychedelic phenethylamines.

Predicted Receptor Binding Profile

Based on the pharmacology of structurally similar 4-thio-substituted phenethylamines (commonly known as the 2C-T series), this compound is predicted to exhibit high affinity for several monoamine receptors, particularly serotonin (5-HT) receptors. The psychedelic effects of related compounds are primarily mediated by their potent interaction with the 5-HT2A receptor.

Serotonin Receptors

Psychedelic phenethylamines are well-established 5-HT₂A receptor agonists.[1][2] Compounds of the 2C-T series, which share the 4-thio-substituted phenethylamine core with this compound, demonstrate high affinity for 5-HT₂A and 5-HT₂C receptors.[3] It is therefore highly probable that this compound is a potent agonist or partial agonist at the 5-HT₂A receptor. Activity at other serotonin receptors, such as 5-HT₁A and 5-HT₂B, is also possible and may contribute to its overall pharmacological effect.[3][4]

Other Potential Targets

In addition to serotonin receptors, substituted phenethylamines have been shown to interact with adrenergic receptors and the trace amine-associated receptor 1 (TAAR1).[3][4] While interaction with monoamine transporters is less common for this class of compounds, it cannot be entirely ruled out without empirical data.[3]

Comparative Receptor Binding Affinities of Related Phenethylamines

To provide a quantitative context, the following table summarizes the receptor binding affinities (Ki, nM) and functional activities (EC₅₀, nM) for a selection of 4-thio-substituted phenethylamines. It is anticipated that this compound would exhibit a profile within a similar range.

| Compound | 5-HT₂A (Ki, nM) | 5-HT₂A (EC₅₀, nM) | 5-HT₂C (Ki, nM) | 5-HT₁A (Ki, nM) | Adrenergic α₁ (Ki, µM) | TAAR1 (rat) (Ki, nM) |

| 2C-T-2 | 22 | 15 | 110 | >10,000 | 0.3-0.9 | 5-68 |

| 2C-T-4 | 54 | 53 | 350 | >10,000 | 0.3-0.9 | 5-68 |

| 2C-T-7 | 1 | 1 | 40 | >10,000 | 0.3-0.9 | 5-68 |

Data compiled from studies on 4-thio-substituted phenethylamines.[3][4]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the receptor binding affinity and functional activity of a novel compound like this compound.

Radioligand Displacement Assay

This is a common in vitro method to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound at target receptors (e.g., 5-HT₂A).

Materials:

-

Receptor Source: Membranes from cultured cells transfected with the human receptor of interest (e.g., HEK293 cells expressing human 5-HT₂A receptors) or homogenized brain tissue from animal models (e.g., rat frontal cortex).[5]

-

Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]ketanserin for 5-HT₂A).[5]

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: Tris-HCl buffer with appropriate supplements.

-

Filtration System: 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters) and a vacuum manifold.[5]

-

Scintillation Counter: For measuring radioactivity.[5]

Procedure:

-

Preparation: Prepare serial dilutions of this compound.

-

Incubation: In a 96-well plate, incubate the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Equilibrium: Allow the binding to reach equilibrium (typically 10-20 minutes at room temperature).[5]

-

Filtration: Rapidly filter the incubation mixture through the filter plate to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Flux Assay)

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

Objective: To determine the potency (EC₅₀) and efficacy of this compound at Gq-coupled receptors like 5-HT₂A.

Materials:

-

Cell Line: A cell line stably expressing the receptor of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

-

Fluorescence Plate Reader: To measure changes in intracellular calcium levels.

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC₅₀) is determined by plotting the change in fluorescence against the log of the compound concentration.

Visualizations

Signaling Pathway of a Gq-Coupled Receptor (e.g., 5-HT₂A)

Caption: Gq-coupled signaling pathway, typical for 5-HT₂A receptor activation.

Experimental Workflow for Radioligand Displacement Assay

Caption: A generalized workflow for a radioligand displacement assay.

Conclusion

While direct experimental data on this compound is currently unavailable, its structural similarity to other 4-thio-substituted phenethylamines allows for a reasoned prediction of its receptor binding profile. It is anticipated to be a potent agonist at the 5-HT₂A receptor, which would be consistent with its classification as a psychedelic compound. The experimental protocols outlined in this guide provide a standard framework for the empirical determination of its pharmacological properties. Further research is necessary to definitively characterize the receptor binding affinity and functional activity of this compound and to understand its full pharmacological and toxicological profile.

References

- 1. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]

- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor [biomolther.org]

- 3. researchgate.net [researchgate.net]

- 4. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Metabolic Landscape of Thiobuscaline: A Predictive and Methodological Guide

Disclaimer: Direct experimental data on the metabolism of thiobuscaline is exceptionally scarce in publicly available scientific literature. As noted in its primary descriptive entries, "Very little data exists about the pharmacological properties, metabolism, and toxicity of this compound."[1] Consequently, this document serves as a predictive and methodological guide for researchers, scientists, and drug development professionals. The metabolic pathways, metabolites, and experimental protocols described herein are based on established principles of xenobiotic metabolism, the known biotransformation of analogous phenethylamine compounds, and the metabolic fate of molecules containing thioether linkages.

Predicted Metabolic Pathways of this compound

This compound (3,5-dimethoxy-4-butylthiophenethylamine) is a substituted phenethylamine. Its metabolism is anticipated to proceed through Phase I (functionalization) and Phase II (conjugation) reactions, primarily mediated by cytochrome P450 (CYP) enzymes and transferases.[2][3][4] The chemical structure of this compound presents several potential sites for metabolic modification.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For this compound, the following Phase I transformations are predicted:

-

S-Oxidation: The sulfur atom in the butylthio group is susceptible to oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone. This is a common metabolic pathway for compounds containing a thioether linkage.

-

Deamination: The primary amine group can be removed through oxidative deamination, catalyzed by monoamine oxidase (MAO) or CYP enzymes, to form an aldehyde intermediate. This aldehyde can then be further oxidized to a carboxylic acid or reduced to an alcohol.

-

O-Demethylation: The two methoxy groups on the phenyl ring are likely targets for O-demethylation, resulting in the formation of phenolic metabolites. These reactions are typically catalyzed by CYP enzymes, such as CYP2D6 and CYP3A4, which are known to metabolize many psychoactive phenethylamines.[2][5]

-

Hydroxylation: The butyl chain could undergo hydroxylation at various positions. Aromatic hydroxylation of the phenyl ring is also a possibility, although less likely given the existing substitutions.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.[4] Predicted Phase II pathways for this compound and its metabolites include:

-

Glucuronidation: The hydroxyl groups formed during O-demethylation or hydroxylation can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Phenolic metabolites can also be sulfated by sulfotransferases (SULTs).

-

N-Acetylation: The primary amine group could undergo N-acetylation, a common pathway for phenethylamines.[6]

Predicted Metabolites of this compound

Based on the predicted metabolic pathways, a number of metabolites can be hypothesized. The following table summarizes these potential metabolites and the enzymes likely responsible for their formation.

| Predicted Metabolite | Metabolic Pathway | Predicted Enzyme(s) |

| This compound Sulfoxide | S-Oxidation | Cytochrome P450 (e.g., CYP3A4) |

| This compound Sulfone | S-Oxidation (sequential) | Cytochrome P450 (e.g., CYP3A4) |

| 3,5-dimethoxy-4-butylthiophenylacetaldehyde | Oxidative Deamination | Monoamine Oxidase (MAO), CYP450 |

| 3,5-dimethoxy-4-butylthiophenylacetic acid | Oxidation of aldehyde | Aldehyde Dehydrogenase (ALDH) |

| 3,5-dimethoxy-4-butylthiophenyl-ethanol | Reduction of aldehyde | Alcohol Dehydrogenase (ADH) |

| 3-methoxy-5-hydroxy-4-butylthiophenethylamine | O-Demethylation | CYP2D6, CYP3A4 |

| 3-hydroxy-5-methoxy-4-butylthiophenethylamine | O-Demethylation | CYP2D6, CYP3A4 |

| 3,5-dihydroxy-4-butylthiophenethylamine | O-Demethylation (sequential) | CYP2D6, CYP3A4 |

| N-acetyl-thiobuscaline | N-Acetylation | N-acetyltransferase (NAT) |

| This compound-O-glucuronide | Glucuronidation of phenolic metabolites | UDP-glucuronosyltransferase (UGT) |

| This compound-O-sulfate | Sulfation of phenolic metabolites | Sulfotransferase (SULT) |

Methodologies for this compound Metabolism Studies

To elucidate the actual metabolic fate of this compound, a combination of in vitro and in vivo experimental approaches would be necessary.

In Vitro Metabolism Studies

-

Objective: To identify the primary metabolic pathways and the specific enzymes involved in this compound metabolism.

-

Protocol:

-

Incubation with Human Liver Microsomes (HLMs): this compound would be incubated with pooled HLMs in the presence of NADPH (a necessary cofactor for CYP enzymes). Samples would be taken at various time points.

-

Enzyme Phenotyping with Recombinant CYPs: To identify the specific CYP isoforms responsible for metabolism, this compound would be incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[7]

-

Enzyme Inhibition Studies: To further confirm the involvement of specific CYPs, incubations with HLMs can be performed in the presence of known selective inhibitors for major CYP isoforms.[8]

-

Sample Analysis: The reaction mixtures would be analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) or tandem mass spectrometry (LC-MS/MS) to separate and identify the parent compound and its metabolites.[9]

-

In Vivo Metabolism Studies

-

Objective: To identify the major metabolites excreted from a living organism and to understand the pharmacokinetic profile of this compound.

-

Protocol:

-

Animal Model: A suitable animal model, such as Sprague-Dawley rats, would be administered a controlled dose of this compound.

-

Sample Collection: Urine and feces would be collected over a defined period (e.g., 24-48 hours). Blood samples could also be collected at various time points to determine the pharmacokinetic parameters of the parent drug and its major metabolites.

-

Sample Preparation: Urine samples may require enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites prior to analysis.

-

Metabolite Identification: Samples would be analyzed by LC-HRMS to identify the structures of the excreted metabolites.

-

Visualizations

Predicted Metabolic Pathway of this compound

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Experimental Workflow for this compound Metabolism Studies

Caption: General experimental workflow for studying this compound metabolism.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Uncovering metabolite changes of potato Fusarium sambucinum infection based on a UPLC-Q-TOF metabonomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Acute Toxicity of Thiobuscaline: A Methodological and Data Framework

Disclaimer: As of October 2025, a comprehensive review of publicly available scientific literature reveals a significant lack of data regarding the acute toxicity of Thiobuscaline.[1] Research on this specific compound, a lesser-known psychedelic phenethylamine, has not been published in accessible toxicological studies or peer-reviewed journals.[1] Therefore, this document serves as a technical guide and whitepaper outlining the standard methodologies and data presentation formats that would be employed in an acute toxicity study of a novel psychoactive substance like this compound. The data, protocols, and pathways presented herein are hypothetical and illustrative, designed to meet the needs of researchers, scientists, and drug development professionals by providing a framework for future studies.

Hypothetical Acute Toxicity Data

In the absence of empirical data for this compound, the following table represents a hypothetical summary of acute toxicity findings for a similar compound, presented to illustrate standard data organization in preclinical toxicology. The values are purely for demonstrative purposes and should not be considered representative of this compound's actual toxicological profile.

Table 1: Hypothetical Acute Toxicity Data for a this compound Analog

| Animal Model | Route of Administration | LD₅₀ (mg/kg) | 95% Confidence Interval | Key Observations |

| Sprague-Dawley Rat | Oral (p.o.) | 150 | 135 - 165 | Serotonergic syndrome symptoms, hyperthermia, tremors. |

| Sprague-Dawley Rat | Intraperitoneal (i.p.) | 75 | 68 - 82 | Rapid onset of seizures, ataxia, and respiratory distress. |

| CD-1 Mouse | Oral (p.o.) | 220 | 205 - 235 | Head-twitch response, hyperactivity, Straub tail phenomenon. |

| CD-1 Mouse | Intravenous (i.v.) | 35 | 31 - 39 | Convulsions, cardiac arrhythmia, rapid mortality. |

LD₅₀ (Lethal Dose, 50%) is the dose required to cause mortality in 50% of the tested population.[2][3]

Detailed Experimental Protocols

The following section details a representative experimental protocol for determining the acute oral toxicity of a novel psychoactive substance in a rodent model, adhering to established toxicological guidelines.

Study Design: Acute Oral Toxicity in Sprague-Dawley Rats

-

Objective: To determine the median lethal dose (LD₅₀) and observe signs of acute toxicity of the test compound following a single oral administration.

-

Test System:

-

Species: Sprague-Dawley Rat

-

Age: 8-10 weeks

-

Weight: 200-250 g

-

Sex: Equal numbers of male and female animals.

-

Source: Certified laboratory animal supplier.

-

-

Housing and Acclimatization:

-

Animals are housed in polycarbonate cages with controlled temperature (22 ± 3°C), humidity (50-60%), and a 12-hour light/dark cycle.

-

Standard laboratory chow and water are provided ad libitum.

-

Animals are acclimatized to laboratory conditions for a minimum of 7 days prior to dosing.

-

-

Dose Preparation and Administration:

-

The test compound is dissolved in a vehicle of 0.9% sterile saline with 0.5% Tween 80 to ensure a homogenous suspension.

-

A minimum of five dose groups are used, with doses selected to span the expected range of toxicity, from no effect to 100% mortality. A vehicle control group is also included.

-

Animals are fasted overnight prior to dosing.

-

The compound is administered via oral gavage at a volume of 10 mL/kg body weight.

-

-

Observation Period:

-

Animals are observed continuously for the first 4 hours post-administration, with particular attention to clinical signs of toxicity.

-

Observations are then recorded at 24, 48, and 72 hours, and daily thereafter for a total of 14 days.

-

All signs of toxicity, morbidity, and mortality are recorded.

-

-

Data Collection:

-

Individual body weights are recorded prior to dosing and on days 7 and 14.

-

At the end of the 14-day observation period, surviving animals are euthanized, and a gross necropsy is performed.

-

-

Statistical Analysis:

-

The LD₅₀ and its 95% confidence interval are calculated using a recognized statistical method, such as Probit analysis.

-

Visualizations: Workflows and Pathways

The following diagrams, generated using DOT language, illustrate a typical experimental workflow for an acute toxicity study and a hypothetical signaling pathway that could be relevant for a phenethylamine compound like this compound.

Experimental Workflow Diagram

Caption: Workflow for a typical acute toxicity study in rodents.

Hypothetical Signaling Pathway Diagram

Many substituted phenethylamines are known to act as agonists at serotonin receptors, particularly the 5-HT₂ₐ receptor, which is a key mechanism for their psychedelic effects.[4] The following diagram illustrates a plausible, though hypothetical, signaling cascade initiated by the binding of a this compound-like compound to this receptor.

Caption: Hypothetical 5-HT₂ₐ receptor-mediated signaling pathway.

References

Neurochemical effects of Thiobuscaline

An In-depth Technical Guide on the Neurochemical Effects of Thiobuscaline

Introduction

This compound, chemically known as 4-butoxy-3,5-dimethoxyphenethylamine, is a lesser-known psychedelic compound belonging to the phenethylamine class. As a structural analog of mescaline, it is distinguished by the substitution of a butoxy group for the methoxy group at the 4-position of the phenyl ring. This modification is anticipated to alter its pharmacokinetic and pharmacodynamic properties, potentially resulting in a unique neurochemical profile. This technical guide provides a comprehensive overview of the current understanding of this compound's neurochemistry, with a focus on its receptor binding profile, functional activity, and the experimental methodologies employed to elucidate these characteristics.

Receptor Binding and Functional Activity

The primary mechanism of action for classic psychedelics involves their interaction with serotonin receptors, particularly the 5-HT₂A subtype. The affinity and efficacy of this compound at these and other receptors are critical determinants of its overall pharmacological effects.

Quantitative Data Summary

The following table summarizes the available quantitative data on the binding affinities (Ki) and functional potencies (EC₅₀) of this compound at various human receptors.

| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Assay Type | Reference |

| Serotonin | ||||

| 5-HT₁ₐ | 2,760 | >10,000 | G-protein activation | |

| 5-HT₂ₐ | 398 | 1,070 | Calcium mobilization | |

| 5-HT₂ᵦ | 1,020 | 1,180 | Calcium mobilization | |

| 5-HT₂𝒸 | 1,100 | 2,360 | Calcium mobilization | |

| Dopamine | ||||

| D₁ | >10,000 | - | - | |

| D₂ | >10,000 | - | - | |

| D₃ | >10,000 | - | - | |

| Adrenergic | ||||

| α₁ₐ | 1,170 | 973 | Calcium mobilization | |

| α₂ₐ | 4,280 | >10,000 | G-protein activation | |

| Trace Amine | ||||

| TAAR1 | 6,310 | 1,600 | G-protein activation |

Experimental Protocols

The data presented above were primarily generated through a series of in vitro pharmacological assays.

Receptor Binding Assays

Radioligand binding assays were utilized to determine the affinity of this compound for a panel of receptors. These experiments were conducted using cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human recombinant receptors. A specific radioligand for each target receptor was incubated with the cell membranes in the presence of varying concentrations of this compound. The inhibition of radioligand binding by this compound was measured, and the IC₅₀ values were determined. These were subsequently converted to Ki values using the Cheng-Prusoff equation.

Functional Assays

The functional activity of this compound was assessed through different G-protein-coupled receptor (GPCR) activation assays depending on the signaling pathway of the receptor.

-

Calcium Mobilization Assays: For receptors that couple to Gq/11, such as the 5-HT₂ family and α₁ₐ-adrenergic receptors, a fluorometric imaging plate reader (FLIPR) was used to measure changes in intracellular calcium levels in response to this compound application.

-

G-protein Activation Assays: For receptors that couple to Gi/o or Gs, such as the 5-HT₁ₐ, α₂ₐ-adrenergic, and TAAR1 receptors, assays measuring the modulation of cAMP levels or other downstream effectors were employed.

Signaling Pathways

The primary psychedelic effects of compounds like this compound are believed to be mediated by the activation of the 5-HT₂ₐ receptor, which initiates a cascade of intracellular signaling events.

The Enigmatic Moiety: A Technical Guide to the Structure-Activity Relationship of Thiobuscaline Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiobuscaline (3,5-dimethoxy-4-butylthiophenethylamine) is a lesser-known psychedelic phenethylamine, structurally analogous to buscaline. While scientific literature dedicated specifically to this compound and its analogs is sparse, a considerable body of research on related psychedelic phenethylamines, particularly those with sulfur substitutions, provides a robust framework for understanding their structure-activity relationships (SAR). This guide synthesizes the available information to provide an in-depth analysis of the core principles governing the interaction of these compounds with their biological targets, primarily the serotonin 5-HT2A receptor. Activation of the 5-HT2A receptor is the principal mechanism of action for classic serotonergic hallucinogens.[1] This document outlines the inferred SAR, detailed experimental protocols for synthesis and evaluation, and visual representations of key biological pathways to facilitate further research and drug development in this area.

Structure-Activity Relationship (SAR) of Thio-Phenethylamines

The psychedelic activity of phenethylamines is intrinsically linked to their interaction with the 5-HT2A receptor. The SAR for this class of compounds is well-established for substitutions on the phenyl ring, the ethylamine side chain, and the amino group. The introduction of a thioether linkage at the 4-position of the phenyl ring, as seen in this compound, introduces unique electronic and lipophilic properties that significantly modulate pharmacological activity.

Key SAR Insights for Thio-Phenethylamine Analogs:

-

4-Position Substitution is Critical: Modifications at the 4-position of the phenethylamine ring, para to the ethylamine chain, are a key determinant of central nervous system activity.[2]

-

Thioether Moiety Enhances Potency: The replacement of a methoxy group with a methylthio group at the 4-position has been shown to increase psychedelic potency. For instance, 4-thiomescaline is reportedly 12 times more potent than mescaline. This is attributed to the ideal lipophilicity, electronic character, and size of the sulfur atom.

-

Alkyl Chain Length at the 4-Thio Position: The length of the alkyl chain attached to the sulfur atom influences potency. While shorter alkyl chains (methyl, ethyl, propyl) tend to maintain or increase activity, longer chains like butyl may lead to a decrease in activity.[2] For example, the 4-n-propoxy and 4-n-butoxy homologues of mescaline and their corresponding 4-thio analogues have been synthesized and evaluated, with the propyl homologues retaining high potency.[2]

-

Lipophilicity Correlation: The potency of these analogs has been correlated with their octanol-water partition coefficients, suggesting that lipophilicity plays a crucial role in their ability to cross the blood-brain barrier and interact with the receptor.

-

Metabolic Considerations: The sulfur atom is susceptible to oxidative metabolism, potentially leading to the formation of sulfoxides and sulfones. This metabolic pathway could influence the duration and nature of the psychedelic effects.

Data Presentation: Quantitative Analysis of Thio-Phenethylamine Analogs

Due to the limited public data on this compound analogs, this table presents data for a homologous series of 4-thio-substituted 2,5-dimethoxyphenethylamines (2C-T series) to illustrate the SAR principles.

| Compound | R Group at 4-position | 5-HT2A Receptor Affinity (Ki, nM) | Functional Potency (EC50, nM) | Relative Potency (Mescaline = 1) |

| 2C-T | -SCH3 | Data not available | Data not available | ~30 (predicted) |

| 2C-T-2 | -SCH2CH3 | Data not available | Data not available | Data not available |

| 2C-T-4 | -SCH(CH3)2 | Data not available | Data not available | Data not available |

| 2C-T-7 | -S(CH2)2CH3 | Data not available | Data not available | Data not available |

| This compound | -S(CH2)3CH3 | Data not available | Data not available | Lower than propyl homologue |

| 4-Thiomescaline | -SCH3 (at 4-pos of trimethoxy) | Data not available | Data not available | 12 |

Experimental Protocols

Synthesis of 2,5-Dimethoxy-4-alkylthiophenethylamines (General Procedure)

This protocol is a generalized procedure based on the synthesis of related 4-thio-substituted phenethylamines.

Workflow for Synthesis of 2,5-Dimethoxy-4-alkylthiophenethylamines

Caption: Synthetic route for 2,5-dimethoxy-4-alkylthiophenethylamines.

Materials:

-

2,5-Dimethoxybenzaldehyde

-

Thiourea

-

Sodium hydroxide

-

Alkyl halide (e.g., butyl bromide for this compound)

-

Nitromethane

-

Ammonium acetate

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus (chromatography)

Procedure:

-

Synthesis of 2,5-Dimethoxy-4-alkylthiobenzaldehyde:

-

A solution of 2,5-dimethoxybenzaldehyde is reacted with a suitable sulfur source (e.g., thiourea followed by hydrolysis) to introduce the thiol group at the 4-position.

-

The resulting 4-mercapto-2,5-dimethoxybenzaldehyde is then alkylated using the appropriate alkyl halide (e.g., 1-bromobutane for this compound) in the presence of a base (e.g., sodium hydroxide) to form the corresponding 4-alkylthiobenzaldehyde.

-

-

Formation of the Nitrostyrene:

-

The 2,5-dimethoxy-4-alkylthiobenzaldehyde is condensed with nitromethane in the presence of a catalyst such as ammonium acetate. This is a Henry reaction, which forms the β-nitro-2,5-dimethoxy-4-alkylthiostyrene derivative.

-

-

Reduction of the Nitrostyrene:

-

The nitrostyrene derivative is reduced to the corresponding phenethylamine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH4) in an anhydrous solvent like THF.

-

The reaction is typically performed under an inert atmosphere and at reduced temperatures, followed by a careful workup to quench the excess reducing agent.

-

-

Purification and Salt Formation:

-

The crude phenethylamine freebase is purified using techniques such as column chromatography or distillation.

-

For easier handling and storage, the purified freebase is often converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling dry HCl gas through the solution or by adding a solution of HCl in a solvent like isopropanol.

-

5-HT2A Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the 5-HT2A receptor.

Workflow for 5-HT2A Radioligand Binding Assay

Caption: Workflow for a 5-HT2A radioligand displacement binding assay.

Materials:

-

Cell membranes expressing human 5-HT2A receptors (commercially available or prepared from transfected cell lines).

-

Radioligand, e.g., [³H]-ketanserin or [¹²⁵I]-DOI.

-

Test compounds (this compound analogs).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., 10 µM spiperone or unlabeled DOI).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Filtration apparatus.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Plate Setup:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

-

Incubation:

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

5-HT2A Receptor Functional Assay (Calcium Flux)

This protocol measures the functional potency (EC50) of test compounds by quantifying the increase in intracellular calcium concentration following receptor activation.

Workflow for Calcium Flux Assay

Caption: Workflow for a cell-based calcium flux functional assay.

Materials:

-

A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Test compounds (this compound analogs).

-

A reference agonist (e.g., serotonin or DOI).

-

A fluorescence plate reader with injection capabilities.

-

Black-walled, clear-bottom 96-well or 384-well microplates.

Procedure:

-

Cell Culture and Plating:

-

Culture the 5-HT2A expressing cells under appropriate conditions.

-

Plate the cells into the microplates and allow them to adhere and grow to a confluent monolayer.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.

-

-

Compound Addition and Fluorescence Measurement:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject the test compounds at various concentrations into the wells.

-

Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Normalize the data to the response of a maximal concentration of the reference agonist.

-

Plot the normalized response against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum effect of the compound).

-

Signaling Pathways

The primary signaling cascade initiated by 5-HT2A receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC).[1][2][3] This, in turn, results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which leads to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[2][3]

5-HT2A Receptor Gq Signaling Pathway

References

- 1. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

Thiobuscaline: A Technical Guide to its Discovery, Synthesis, and Putative Pharmacology

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

Thiobuscaline (3,5-dimethoxy-4-butylthiophenethylamine) is a lesser-known psychedelic compound belonging to the phenethylamine class. First synthesized by Alexander Shulgin, its discovery and effects are documented in his seminal work, PiHKAL (Phenethylamines I Have Known and Loved). This technical guide provides a comprehensive overview of the history, synthesis, and speculative pharmacology of this compound. Notably, there is a significant lack of quantitative pharmacological data in the public domain, a fact that this guide will address. This document aims to be a resource for researchers by detailing the known synthesis protocols and providing a framework for potential future investigation by proposing a hypothetical signaling pathway based on structurally related compounds.

Discovery and History

This compound was first synthesized and bioassayed by Alexander Shulgin, a prominent figure in the field of psychedelic chemistry.[1] The synthesis and qualitative human dosage effects are described in his 1991 book, PiHKAL.[2][3] Shulgin's work often involved the systematic exploration of phenethylamine derivatives to understand their structure-activity relationships. This compound is an analog of buscaline, with a butylthio group at the 4-position of the phenyl ring.[1] Shulgin's entry in PiHKAL lists the dosage range as 60-120 mg with a duration of approximately 8 hours.[1] He describes the effects at this dosage as being at a "threshold," suggesting that it is not a profoundly psychedelic experience at the tested levels.[1] Beyond Shulgin's initial report, there is a notable scarcity of published data on the pharmacological properties, metabolism, and toxicity of this compound.[1]

Chemical Information

| Identifier | Value |

| IUPAC Name | 2-[4-(Butylsulfanyl)-3,5-dimethoxyphenyl]ethan-1-amine |

| Common Name | This compound, 4-Thiobuscaline, TB |

| CAS Number | 90109-57-2 |

| Molecular Formula | C14H23NO2S |

| Molar Mass | 269.40 g/mol |

Synthesis

The synthesis of this compound is detailed in PiHKAL by Alexander Shulgin. The following is a description of the multi-step synthesis.

Experimental Protocol: Synthesis of 4-(n)-Butylthio-3,5-dimethoxyphenethylamine hydrochloride (this compound HCl)

Step 1: Lithiation of 1,3-dimethoxybenzene

A solution of 12.1 g of N,N,N',N'-tetramethylethylenediamine and 13.8 g of 1,3-dimethoxybenzene in 200 mL of 30-60 °C petroleum ether is prepared. This mixture is stirred vigorously under a helium atmosphere and cooled to 0 °C using an external ice bath. To this, 66 mL of 1.6 M butyl lithium in hexane is added, resulting in the formation of a white granular precipitate. The reaction mixture is then warmed to room temperature for a few minutes before being cooled again to 0 °C.

Step 2: Synthesis of 4-bromo-2-(n)-butylthio-1,3-dimethoxyanisole

This step is not explicitly detailed in the provided search results but is a logical precursor to the subsequent step mentioned in PiHKAL. The synthesis would likely involve the reaction of the lithiated intermediate from Step 1 with a sulfur-containing electrophile followed by bromination.

Step 3: Formation of 4-(n)-butylthio-3,5-dimethoxyphenylacetonitrile

To a solution of 11.5 mL of diisopropylamine in 50 mL of hexane, stirred under a nitrogen atmosphere, 50 mL of 1.6 M butyllithium is added. After 15 minutes of stirring, the viscous mixture is diluted with 150 mL of anhydrous tetrahydrofuran (THF). The solution is cooled in an ice bath, and 2.0 mL of acetonitrile is added, followed immediately by the addition of 6.0 g of 4-bromo-2-(n)-butylthio-1,3-dimethoxyanisole over one minute. An immediate deep red color is observed. After stirring for 30 minutes, the mixture is poured into dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted three times with 75 mL of dichloromethane. The combined organic extracts are evaporated under vacuum to yield a residue which is then distilled. The product, 4-(n)-butylthio-3,5-dimethoxyphenylacetonitrile, distills at 138-168 °C at 0.4 mm/Hg as a white oil.

Step 4: Reduction to 4-(n)-butylthio-3,5-dimethoxyphenethylamine

A solution of lithium aluminum hydride (LAH) (20 mL of a 1 M solution in anhydrous THF) under a nitrogen atmosphere is cooled to 0 °C and stirred vigorously. To this, 0.53 mL of 100% sulfuric acid is added dropwise, followed by 2.0 g of 4-(n)-butylthio-3,5-dimethoxyphenylacetonitrile in 10 mL of anhydrous THF. The reaction mixture is stirred at 0 °C for a few minutes, then at room temperature for one hour, and finally refluxed for one hour. After cooling, isopropyl alcohol is added to destroy the excess hydride, followed by 10% sodium hydroxide to a basic pH.

Step 5: Isolation and Salt Formation

The resulting mixture is filtered, and the filter cake is washed with THF. The combined filtrates are evaporated under vacuum. The residue is dissolved in 200 mL of dichloromethane and extracted three times with 100 mL of dilute sulfuric acid. The pooled aqueous extracts are made basic with 10% sodium hydroxide, and then extracted three times with 75 mL of dichloromethane. The combined organic extracts are evaporated under vacuum, yielding 0.7 g of a white oil. This oil is dissolved in a small amount of isopropyl alcohol and neutralized with concentrated hydrochloric acid. The solution is then diluted with several volumes of anhydrous diethyl ether with continuous stirring. The resulting precipitate is filtered, washed with diethyl ether, and air-dried to yield 0.6 g of 4-(n)-butylthio-3,5-dimethoxyphenethylamine hydrochloride (this compound HCl) with a melting point of 154-155 °C.

References

Methodological & Application

Application Notes and Protocols for Thiobuscaline Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiobuscaline (3,5-dimethoxy-4-butylthiophenethylamine) is a lesser-known psychedelic phenethylamine first synthesized by Alexander Shulgin.[1] As a unique sulfur-containing analogue of mescaline, it presents an interesting target for neuropharmacological research and drug development. However, the lack of commercially available analytical standards and reference materials poses a significant challenge for researchers. This document provides a comprehensive guide for the de novo synthesis, purification, and characterization of this compound to serve as an in-house analytical standard. Detailed protocols for analytical method development using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are provided. Additionally, protocols for preliminary in vitro pharmacological evaluation are outlined to guide the investigation of its biological activity.

Introduction

This compound is a substituted phenethylamine and a structural analogue of buscaline.[1] Its synthesis and preliminary human psychoactivity are described in Alexander Shulgin's book, "PiHKAL" ("Phenethylamines I Have Known and Loved").[1] The subjective effects are reported to occur at a dosage of 60-120 mg with a duration of 8 hours.[1] Despite its intriguing structure, very little scientific data exists on its pharmacological properties, metabolism, and toxicity.[1]

The absence of certified reference materials necessitates that researchers synthesize and characterize this compound independently. This application note aims to fill this gap by providing detailed, practical protocols for its preparation and analytical validation.

Chemical and Physical Data

| Property | Value | Reference |

| IUPAC Name | 2-[4-(Butylsulfanyl)-3,5-dimethoxyphenyl]ethan-1-amine | [1] |

| Synonyms | This compound, 3,5-dimethoxy-4-butylthiophenethylamine | [1] |

| CAS Number | 90109-57-2 | [1] |

| Molecular Formula | C₁₄H₂₃NO₂S | [1] |

| Molar Mass | 269.40 g/mol | [1] |

| Appearance | (Predicted) White to off-white crystalline solid or oil | N/A |

| Solubility | (Predicted) Soluble in methanol, ethanol, chloroform, and dilute acidic solutions | N/A |

Synthesis Protocol: Preparation of this compound Hydrochloride

This protocol is a generalized procedure based on common methods for synthesizing phenethylamines and should be adapted and optimized under appropriate laboratory conditions. The conceptual basis for this synthesis is derived from the work of Alexander Shulgin.

3.1. Synthesis Workflow

Caption: Synthetic pathway for this compound HCl.

3.2. Experimental Procedure

-

Step 1: Synthesis of 4-Butylthio-3,5-dimethoxybenzaldehyde. (This is a predicted starting material based on common phenethylamine syntheses). In a suitable reaction vessel, 3,5-dimethoxy-4-hydroxybenzaldehyde is reacted with butanethiol in the presence of a suitable acid catalyst. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is extracted and purified by column chromatography.

-

Step 2: Synthesis of 1-(4-Butylthio-3,5-dimethoxyphenyl)-2-nitroethene. The benzaldehyde derivative from the previous step is condensed with nitromethane in the presence of a base such as ammonium acetate in glacial acetic acid. The reaction mixture is heated to reflux. The resulting nitrostyrene is typically a brightly colored solid and can be purified by recrystallization.

-

Step 3: Reduction to this compound Freebase. The nitrostyrene derivative is reduced to the corresponding amine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether such as tetrahydrofuran (THF). The reaction must be performed under an inert atmosphere and with strict moisture control. After the reduction is complete, the reaction is carefully quenched, and the product is extracted.

-

Step 4: Formation of this compound Hydrochloride. The crude this compound freebase is dissolved in a suitable solvent like anhydrous ether or isopropanol. A solution of hydrogen chloride in ether is added dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.

Analytical Characterization Protocols

A newly synthesized batch of this compound HCl must be thoroughly characterized to confirm its identity and purity to serve as a reference standard.

4.1. Analytical Workflow

Caption: Workflow for analytical characterization.

4.2. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized this compound HCl.

-

Instrumentation: HPLC system with UV or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: 280 nm.

-

Procedure:

-

Prepare a stock solution of this compound HCl in methanol (1 mg/mL).

-

Prepare a working solution by diluting the stock solution to 10 µg/mL with the initial mobile phase composition.

-

Inject 10 µL of the working solution.

-

Run the gradient program and record the chromatogram.

-

-

Expected Outcome: A major peak corresponding to this compound with a purity of >98% (by peak area).

4.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: GC-MS system with a mass selective detector.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium.

-

Oven Program: Start at 100°C, ramp to 280°C.

-

Injection: Splitless.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Procedure:

-

Prepare a dilute solution of this compound HCl in methanol (approx. 100 µg/mL).

-

Inject 1 µL into the GC-MS.

-

Acquire the total ion chromatogram and mass spectrum of the major peak.

-

-

Expected Outcome: A mass spectrum showing the molecular ion (M+) at m/z 269 and characteristic fragment ions.

4.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: NMR spectrometer (300 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Experiments: ¹H NMR and ¹³C NMR.

-

Procedure:

-

Dissolve 5-10 mg of this compound HCl in the deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

-

Expected ¹H NMR Signals (Predicted): Signals corresponding to aromatic protons, methoxy groups, the ethylamine chain, and the butylthio group.

-

Expected ¹³C NMR Signals (Predicted): Signals for all 14 carbon atoms in the molecule.

4.5. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in this compound.

-

Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: KBr pellet or thin film.

-

Procedure:

-

Prepare the sample according to the instrument's instructions.

-

Acquire the IR spectrum.

-

-

Expected Absorptions (Predicted): Peaks corresponding to N-H stretching (amine), C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), and C-O stretching (ether).

Preliminary Pharmacological Evaluation

Given its structural similarity to other psychedelic phenethylamines, this compound is presumed to act as an agonist at serotonin 5-HT₂A receptors. The following in vitro assays can be used for preliminary pharmacological characterization.

5.1. Proposed Signaling Pathway

References

Application Notes and Protocols for In Vivo Experimental Studies of Thiobuscaline

Disclaimer: As of October 2025, there is a notable absence of published in vivo experimental data specifically for Thiobuscaline. The following application notes and protocols are therefore hypothetical and have been constructed based on established methodologies for analogous psychedelic phenethylamines, such as mescaline and 2C-B.[1][2][3] These protocols are intended to provide a scientifically grounded framework for researchers initiating in vivo studies with this compound.

Introduction

This compound (4-butoxy-3,5-dimethoxyphenethylamine) is a lesser-known psychedelic compound belonging to the phenethylamine class. Structurally related to mescaline, it is hypothesized to exert its primary psychoactive effects through interaction with the serotonergic system, particularly as an agonist at the 5-HT2A receptor.[4][5][6] In vivo characterization is essential to understand its pharmacological profile, including its behavioral, physiological, and neurochemical effects, as well as its safety and therapeutic potential.

These notes provide detailed protocols for a series of foundational in vivo experiments designed to assess the psychedelic-like activity, behavioral profile, and physiological impact of this compound in rodent models.

Proposed Mechanism of Action: Signaling Pathway

The primary molecular target for classic psychedelic phenethylamines is the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR).[4][5][7] Agonist binding to the 5-HT2A receptor is believed to initiate a conformational change that preferentially activates the Gq/11 signaling cascade.[7][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects that are thought to underlie the profound alterations in perception and cognition characteristic of the psychedelic experience.[2][9]

Caption: Hypothesized 5-HT2A receptor-mediated Gq signaling pathway for this compound.

In Vivo Experimental Workflow

A logical progression of in vivo experiments is crucial for characterizing a novel compound. The workflow should begin with basic safety and dose-finding studies, followed by specific behavioral assays to test the primary hypothesis (psychedelic-like activity), and finally, more invasive techniques to explore the underlying neurochemical and physiological mechanisms.

References

- 1. youtube.com [youtube.com]

- 2. An Overview on the Hallucinogenic Peyote and Its Alkaloid Mescaline: The Importance of Context, Ceremony and Culture [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mescaline: The forgotten psychedelic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential | Semantic Scholar [semanticscholar.org]

- 9. jneurosci.org [jneurosci.org]

Application Notes and Protocols for Thiobuscaline Activity Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiobuscaline (3,5-dimethoxy-4-butylthiophenethylamine) is a lesser-known psychedelic compound, structurally related to mescaline.[1] While its synthesis by Alexander Shulgin is documented, a comprehensive pharmacological profile is lacking.[1] Based on its structural similarity to other phenethylamine psychedelics, this compound is hypothesized to exert its primary effects through the serotonin 2A receptor (5-HT2A). These application notes provide a suite of detailed in vitro cell culture assays to characterize the activity of this compound at the 5-HT2A receptor and to assess its broader safety profile.

Tiered Assay Approach for In Vitro Characterization

A tiered approach is recommended to efficiently characterize the pharmacological profile of this compound.

-

Tier 1: Primary Screening Assays: Rapidly determine if this compound is a 5-HT2A receptor agonist.

-

Tier 2: Potency, Efficacy, and Signaling Bias Assessment: Quantify the potency and efficacy of this compound and investigate its preference for G-protein versus β-arrestin signaling pathways.

-

Tier 3: Safety and Off-Target Profiling: Evaluate potential for off-target effects and general cytotoxicity.

Tier 1: Primary Screening - 5-HT2A Receptor Activation

Calcium Flux Assay

Objective: To determine if this compound activates the Gq-coupled 5-HT2A receptor, leading to an increase in intracellular calcium.

Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.

Principle: Activation of the Gq pathway by a 5-HT2A agonist stimulates phospholipase C (PLC), which in turn produces inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected by a calcium-sensitive fluorescent dye.

Experimental Protocol:

Materials:

-

HEK293-5-HT2A or CHO-K1-5-HT2A cells

-

Cell culture medium (e.g., DMEM for HEK293, Ham's F-12K for CHO-K1) supplemented with 10% FBS, penicillin/streptomycin

-

Black, clear-bottom 384-well microplates

-

Calcium-sensitive dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES